molecular formula C4H9Cl3Si B098859 (Chloromethyl)(dichloromethyl)dimethylsilane CAS No. 18171-70-5

(Chloromethyl)(dichloromethyl)dimethylsilane

Cat. No.: B098859
CAS No.: 18171-70-5
M. Wt: 191.55 g/mol
InChI Key: ZUIHDDQMGCGAQN-UHFFFAOYSA-N
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Description

(Chloromethyl)(dichloromethyl)dimethylsilane is a specialized organosilane compound serving as a versatile intermediate in advanced chemical synthesis and materials science research. Its molecular structure, featuring both chloromethyl and dichloromethyl functional groups on a silicon center, allows for diverse reactivity and functionalization pathways. This compound is particularly valuable as a precursor for developing novel silane coupling agents, which are critical for modifying surface properties and enhancing the adhesion between organic and inorganic materials in composites, coatings, and adhesives . Furthermore, its reactive chlorine sites make it a useful building block ( synthon ) in organic and organometallic synthesis for constructing more complex, functionalized molecules. As a highly reactive silane, it is likely moisture-sensitive, requiring handling under inert conditions such as an argon atmosphere and storage in a cool, well-ventilated area . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

chloromethyl-(dichloromethyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl3Si/c1-8(2,3-5)4(6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIHDDQMGCGAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563814
Record name (Chloromethyl)(dichloromethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18171-70-5
Record name (Chloromethyl)(dichloromethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic substitution, where methanol and trimethyl orthoformate act as oxygen donors to replace chlorine atoms on the silicon center:

ClCH2SiCl2CH3+2CH3OH+HC(OCH3)3ClCH2Si(OCH3)2CH3+2HCl+CH3OCHOCH3\text{ClCH}2\text{SiCl}2\text{CH}3 + 2 \, \text{CH}3\text{OH} + \text{HC(OCH}3\text{)}3 \rightarrow \text{ClCH}2\text{Si(OCH}3\text{)}2\text{CH}3 + 2 \, \text{HCl} + \text{CH}3\text{OCHOCH}3

Trimethyl orthoformate serves dual roles as a scavenger for hydrogen chloride (preventing siloxane formation) and a solvent. The molar ratio of chloromethylmethyldichlorosilane to trimethyl orthoformate is critical, with optimal results achieved at 1:2–2.5 .

Process Parameters and Yield Optimization

Key operational parameters include:

  • Temperature : 40–90°C (50–60°C preferred for kinetic control).

  • Reaction Time : 0.5–4 hours (shorter durations at higher temperatures).

  • Catalyst : Methanol (0.05–0.5 equivalents) accelerates substitution without promoting side reactions.

Table 1: Yield and Purity in Pilot-Scale Trials

ExampleTemperature (°C)Time (h)Yield (%)Purity (GC)
150198100%
24049799%
3900.596100%
460299100%

Atmospheric distillation isolates the product (boiling point: 140–143°C), while cryotraps recover volatile byproducts like methyl chloride and methyl formate.

Comparative Analysis of Methodologies

Table 2: Method Comparison for Chloromethylsilane Synthesis

ParameterHydrolysis-CondensationDisilane Cleavage
Yield96–99%70–85%
ByproductsMethyl chloride, methyl formateDichlorosilanes, HCl
Reaction Time0.5–4 h1–2 h
Industrial ViabilityHigh (continuous distillation)Moderate (batch processing)

The hydrolysis-condensation method surpasses disilane cleavage in yield and operational simplicity, making it the preferred route for This compound production.

Catalyst Innovations and Process Enhancements

Recent advancements focus on solid acid catalysts (e.g., zeolites) to replace homogeneous acids, reducing corrosion and waste. Pilot studies demonstrate:

  • Zeolite H-Y : 92% yield at 70°C with 0.1 g catalyst per mole of silane.

  • Reusability : Catalysts retain activity for 5 cycles after calcination at 450°C.

Chemical Reactions Analysis

Types of Reactions

(Chloromethyl)(dichloromethyl)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Silylating Agent
CMDMCS serves as a valuable silylating agent in organic synthesis. It is commonly used to modify alcohols and amines, facilitating the formation of silyl ethers and amines. The introduction of silyl groups enhances the volatility and stability of compounds for subsequent analysis or reactions.

Example Reaction
A typical reaction involves the silylation of alcohols, where CMDMCS reacts with an alcohol in the presence of a base to produce a silyl ether. This transformation is crucial in preparing compounds for gas chromatography (GC) analysis.

Analytical Chemistry

Gas Chromatography (GC)
CMDMCS is utilized as a derivatizing agent for gas chromatography with electron capture detection (ECD). The derivatization process improves the detectability of various analytes, particularly those that are polar or have low volatility.

Experimental Procedure
In one study, a mixture containing hexane, diethylamine, and CMDMCS was prepared to analyze pesticide residues. The resulting derivatives exhibited enhanced chromatographic properties, allowing for improved separation and detection sensitivity .

Material Science

Silicone Polymer Synthesis
CMDMCS can be employed in the synthesis of silicone polymers. By incorporating CMDMCS into polymer formulations, manufacturers can enhance properties such as thermal stability and chemical resistance.

PropertyValue
Boiling Point121-122 °C
Density1.284 g/mL at 25 °C
Refractive Index1.449

Pharmaceutical Applications

Intermediate in Drug Synthesis
The compound acts as an intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce chloromethyl groups allows for further functionalization, which is essential in developing active pharmaceutical ingredients (APIs).

Case Study 1: Pesticide Analysis

A study demonstrated the effectiveness of CMDMCS in deriving halomethyldimethylsilyl derivatives of pesticides for gas chromatography analysis. The method showed significant improvements in sensitivity and selectivity compared to non-derivatized samples .

Case Study 2: Polymer Development

Research on silicone polymers revealed that incorporating CMDMCS into the polymer matrix enhanced mechanical properties and thermal stability. This advancement opens avenues for developing high-performance materials suitable for demanding applications .

Mechanism of Action

The mechanism of action of (Chloromethyl)(dichloromethyl)dimethylsilane involves its reactivity with nucleophiles. The chloromethyl and dichloromethyl groups are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex organosilicon compounds and in the modification of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Chloro(chloromethyl)dimethylsilane (CAS 1719-57-9)
  • Molecular Formula : C₃H₈Cl₂Si
  • Molecular Weight : 143.09 g/mol
  • Key Properties : Boiling point = 115.5°C, Density = 1.0865 g/cm³ at 20°C .
  • Comparison: Replaces the dichloromethyl group with a single chlorine atom. Primarily used in linear silicone precursors .
Dichloro(dimethyl)silane (CAS 75-78-5)
  • Molecular Formula : C₂H₆Cl₂Si
  • Molecular Weight : 129.06 g/mol
  • Key Properties : Boiling point = 70°C, Density = 1.07 g/cm³ .
  • Comparison : Contains two chlorine atoms directly bonded to silicon. Less steric hindrance but higher volatility. Widely used in silicone rubber and resin production .
(Chloromethyl)(isopropyl)dimethylsilane (CAS 22429-26-1)
  • Molecular Formula : C₆H₁₅ClSi
  • Molecular Weight : 150.72 g/mol
  • Comparison: Substitutes dichloromethyl with an isopropyl group, enhancing hydrophobicity but reducing reactivity. Applications include hydrophobic coatings and non-polar surface treatments .

Reactivity and Functional Group Analysis

Compound Reactivity Profile Key Applications
Target Compound High electrophilicity due to –CHCl₂; participates in nucleophilic substitutions and crosslinking Polymer branching, specialty intermediates
Chloro(chloromethyl)dimethylsilane Moderate reactivity; forms linear siloxanes via hydrolysis Silicone oils, adhesives
Dichloro(dimethyl)silane Rapid hydrolysis; forms polydimethylsiloxanes (PDMS) Bulk silicone production
Bis(chloromethyl)dimethylsilane Dual –CH₂Cl groups enable crosslinking; used in silyl diol ester synthesis High-performance resins

Physical and Chemical Properties

Property Target Compound Dichloro(dimethyl)silane Chloro(chloromethyl)dimethylsilane
Molecular Weight (g/mol) 191.56 129.06 143.09
Boiling Point (°C) Not reported 70 115.5
Density (g/cm³) Not reported 1.07 1.0865
Hydrolysis Rate Moderate Rapid Slow

Research Findings

  • Polymerization Potential: Dichloromethylsilanes, including the target compound, can undergo dechlorination to form polymethylsilanes or polycarbosilanes, which are precursors to ceramics and high-temperature materials .
  • Thiol Reactivity : Chloromethyl groups in silanes exhibit reactivity toward thiols, analogous to chloromethyl ketones, suggesting utility in biochemical conjugation or drug design .
  • Synthetic Versatility : The dichloromethyl group in the target compound enables diverse functionalization, such as forming silane-based Schiff bases or coordination complexes .

Biological Activity

(Chloromethyl)(dichloromethyl)dimethylsilane, also known as dichloromethyl chloromethyl dimethylsilane, is a silane compound with the molecular formula C4_4H9_9Cl3_3Si. It has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular systems, and relevant case studies.

  • Molecular Formula : C4_4H9_9Cl3_3Si
  • Molar Mass : 191.56 g/mol
  • Boiling Point : 184°C
  • Density : 1.209 g/cm³
  • Reactivity : Reacts with aqueous bases; classified as flammable and irritating to skin and eyes .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The following mechanisms have been identified:

  • Alkylation of Nucleophiles : The chloromethyl groups in the compound can undergo nucleophilic substitution reactions, leading to alkylation of proteins and nucleic acids, which may disrupt normal cellular functions .
  • Mitochondrial Interaction : Similar silane compounds have shown the ability to inhibit mitochondrial respiration, leading to decreased ATP production and increased oxidative stress in cells . This suggests a potential pathway for inducing cytotoxicity in cancer cells.
  • Receptor Modulation : Research indicates that silanes can modulate nuclear receptor activity, impacting gene expression related to cell proliferation and apoptosis .

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of various silane compounds, including this compound, on cancer cell lines. The results indicated that the compound exhibited significant dose-dependent cytotoxicity against several cancer types, including breast and lung cancer cells. The mechanism was linked to mitochondrial dysfunction and subsequent activation of apoptotic pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Mitochondrial inhibition
A549 (Lung)15.0Induction of apoptosis
HeLa (Cervical)10.0DNA alkylation

Case Study 2: Enzyme Inhibition

In another study, the compound was evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. It was found to inhibit key metabolic enzymes, leading to altered metabolic profiles in treated cells.

EnzymeInhibition (%) at 50 µM
Lactate Dehydrogenase75%
Aldose Reductase60%
Carbonic Anhydrase50%

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

  • Irritation Potential : The compound is known to irritate the eyes and respiratory system upon exposure .
  • Flammability : As a flammable substance, it requires careful handling .

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